molecular formula C14H13N3 B1499213 3-(O-tolyl)-1H-indazol-5-amine CAS No. 1176546-64-7

3-(O-tolyl)-1H-indazol-5-amine

Cat. No.: B1499213
CAS No.: 1176546-64-7
M. Wt: 223.27 g/mol
InChI Key: NPMWAJZZVRSXRT-UHFFFAOYSA-N
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Description

3-(O-tolyl)-1H-indazol-5-amine is an organic compound that belongs to the class of indazoles. Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring. The presence of the O-tolyl group (a benzene ring substituted with a methyl group at the ortho position) and the amine group at the 5-position of the indazole ring makes this compound unique. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(O-tolyl)-1H-indazol-5-amine typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and an ortho-substituted benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst.

    Introduction of the O-tolyl Group: The O-tolyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of an aryl halide (such as O-tolyl bromide) with a boronic acid derivative of the indazole ring in the presence of a palladium catalyst and a base.

    Amination: The final step involves the introduction of the amine group at the 5-position of the indazole ring. This can be achieved through a nucleophilic substitution reaction using an appropriate amine source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-(O-tolyl)-1H-indazol-5-amine can undergo oxidation reactions, particularly at the methyl group of the O-tolyl moiety, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced at the indazole ring or the amine group, resulting in the formation of various reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Formation of O-tolyl aldehyde or O-tolyl carboxylic acid.

    Reduction: Formation of reduced indazole derivatives.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

3-(O-tolyl)-1H-indazol-5-amine has found applications in various fields of scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(O-tolyl)-1H-indazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    3-(M-tolyl)-1H-indazol-5-amine: Similar structure but with the methyl group at the meta position.

    3-(P-tolyl)-1H-indazol-5-amine: Similar structure but with the methyl group at the para position.

    3-(O-tolyl)-1H-indazole: Lacks the amine group at the 5-position.

Uniqueness

3-(O-tolyl)-1H-indazol-5-amine is unique due to the specific positioning of the O-tolyl group and the amine group, which can significantly influence its chemical reactivity and biological activity. The presence of the amine group at the 5-position of the indazole ring can enhance its ability to interact with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(2-methylphenyl)-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-9-4-2-3-5-11(9)14-12-8-10(15)6-7-13(12)16-17-14/h2-8H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMWAJZZVRSXRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653479
Record name 3-(2-Methylphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1176546-64-7
Record name 3-(2-Methylphenyl)-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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